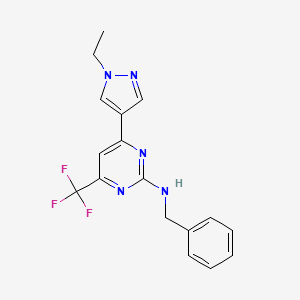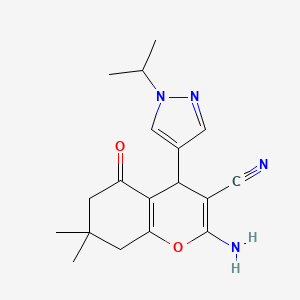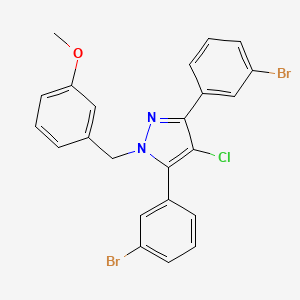
N-benzyl-4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a benzyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed via a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Benzylation: The final step involves the benzylation of the amine group using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, thiolates, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
N-BENZYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It is investigated for its properties in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: The compound is evaluated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability and bioavailability. The pyrazole and pyrimidine rings provide sites for hydrogen bonding and hydrophobic interactions, crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-1-ethyl-1H-pyrazol-4-amine
- 4-(Trifluoromethyl)benzylamine
- Benzimidazoles
Uniqueness
N-BENZYL-N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its combination of a benzyl group, a pyrazole ring, and a pyrimidine ring with a trifluoromethyl substituent. This structural arrangement provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16F3N5 |
|---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
N-benzyl-4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H16F3N5/c1-2-25-11-13(10-22-25)14-8-15(17(18,19)20)24-16(23-14)21-9-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,21,23,24) |
InChI Key |
GWFARVSNKFPRII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920214.png)
![1-(difluoromethyl)-5-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10920221.png)
![N-(3,5-dichlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10920234.png)
![N-(4-bromo-2-fluorophenyl)-6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920253.png)

![Propan-2-yl 5-carbamoyl-2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10920255.png)
![N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10920263.png)

![Methyl 2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10920301.png)

![5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10920313.png)
![3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10920318.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazole](/img/structure/B10920326.png)
![3-methyl-6-(3-nitrophenyl)-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920327.png)
